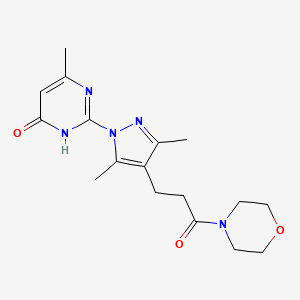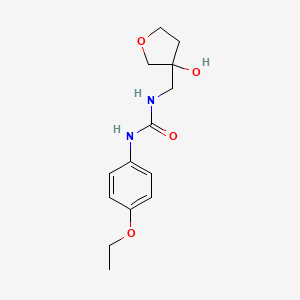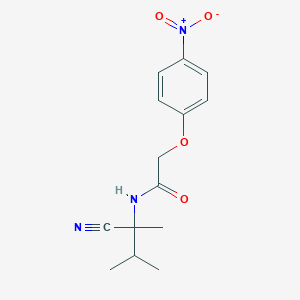
N-(2-cyano-3-methylbutan-2-yl)-2-(4-nitrophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyano-3-methylbutan-2-yl)-2-(4-nitrophenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of N-(2-cyano-3-methylbutan-2-yl)-2-(4-nitrophenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine. This leads to an increase in the concentration of acetylcholine in the brain, which can have various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including its ability to inhibit certain enzymes, increase the concentration of acetylcholine in the brain, and induce cytotoxic effects on cancer cells. These effects can have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
实验室实验的优点和局限性
One of the main advantages of using N-(2-cyano-3-methylbutan-2-yl)-2-(4-nitrophenoxy)acetamide in lab experiments is its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. However, one of the limitations of using this compound is its cytotoxic effects on non-cancerous cells, which can limit its use in certain applications.
未来方向
There are various future directions for the research on N-(2-cyano-3-methylbutan-2-yl)-2-(4-nitrophenoxy)acetamide, including its potential use as an anti-cancer agent and drug delivery system. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields, including neuroscience and neuropharmacology. Additionally, the development of new synthesis methods and modifications of the compound could lead to the discovery of new properties and potential applications.
合成方法
N-(2-cyano-3-methylbutan-2-yl)-2-(4-nitrophenoxy)acetamide can be synthesized through a multi-step process that involves the condensation of 4-nitrophenol with chloroacetyl chloride, followed by the reaction with 3-methyl-2-butanone and sodium cyanide. The resulting compound is then purified through column chromatography to obtain the final product.
科学研究应用
N-(2-cyano-3-methylbutan-2-yl)-2-(4-nitrophenoxy)acetamide has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been studied for its potential use as an anti-cancer agent due to its cytotoxic effects on cancer cells. In biochemistry, it has been investigated for its ability to inhibit certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine. In pharmacology, it has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
属性
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-10(2)14(3,9-15)16-13(18)8-21-12-6-4-11(5-7-12)17(19)20/h4-7,10H,8H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICNGRLWKAHDMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

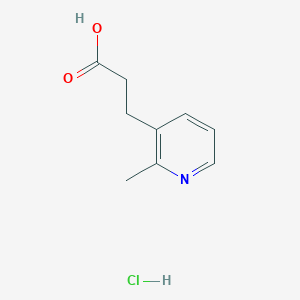
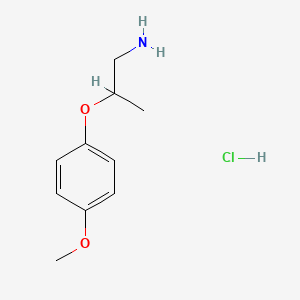

![9-(2,5-dimethoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2902095.png)
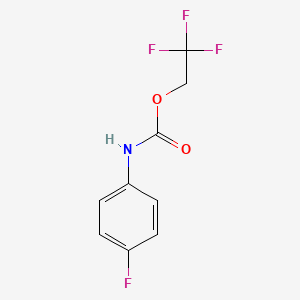
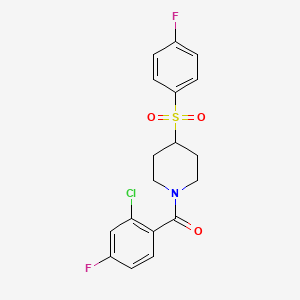
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2902099.png)
![(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2902100.png)
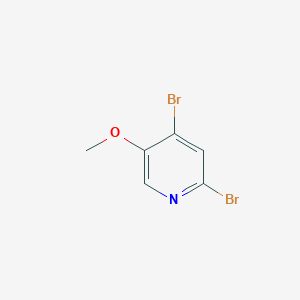

![(E)-2-amino-1-((2-methoxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2902104.png)
